palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH
CAS No.:
Cat. No.: VC13720371
Molecular Formula: C46H69N3O8
Molecular Weight: 792.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C46H69N3O8 |
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Molecular Weight | 792.1 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4R)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m1/s1 |
Standard InChI Key | LQQXBYSAGYOQJW-XRSDMRJBSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three key functional groups:
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Fmoc Protecting Group: Shields the α-amino group of D-lysine during SPPS, ensuring selective deprotection .
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Palmitoyl Chain: A 16-carbon fatty acid attached to the γ-carboxyl group of D-glutamic acid, enhancing lipophilicity for membrane interactions .
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tert-Butyl Ester (OtBu): Protects the α-carboxyl group of D-glutamic acid, preventing unintended side reactions .
The stereochemistry of both lysine (D-configuration) and glutamic acid (D-configuration) is crucial for its biological activity, particularly in mimicking natural peptide motifs .
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 792.06 g/mol | |
Optical Rotation | to (1% in MeOH) | |
Purity (HPLC) | ≥99% | |
Enantiomeric Purity | ≥99.8% | |
Storage Conditions | 2–8°C |
The compound’s high lipophilicity () facilitates its integration into lipid bilayers and sustained-release formulations .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH is synthesized via Fmoc-based SPPS, which involves iterative coupling and deprotection steps . Key advancements include:
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining ≥99% purity .
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Wash-Free Protocols: Novel SPPS methods eliminate solvent-intensive washing, reducing waste by 95% and improving scalability .
Quality Control
Certificates of Analysis (CoA) confirm:
Biological and Therapeutic Applications
Diabetes Management: GLP-1 Analogs
This compound is a cornerstone in synthesizing glucagon-like peptide-1 (GLP-1) analogs like liraglutide and semaglutide. Modifications enhance:
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Plasma Stability: Palmitoyl chain enables albumin binding, extending half-life from minutes to days .
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Receptor Binding: D-amino acids reduce enzymatic degradation, improving glycemic control .
Targeted Drug Delivery
In oncology, the palmitoyl moiety facilitates nanoparticle-based delivery systems, enabling:
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Tumor-Specific Accumulation: Enhanced permeability and retention (EPR) effect .
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Cytotoxic Payload Conjugation: Bioconjugation via lysine’s ε-amino group .
Cosmetic Science
The compound’s lipid-like properties improve transdermal delivery in skincare formulations, enhancing the efficacy of:
Comparative Analysis with Related Compounds
Industrial and Regulatory Considerations
Scalability and Cost
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Environmental Impact: Wash-free SPPS reduces solvent use by 95%, aligning with green chemistry principles .
Future Directions and Innovations
Next-Generation Peptide Therapeutics
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Oral Bioavailability: Structural tweaks to bypass gastrointestinal degradation .
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Dual-Action Peptides: Combining GLP-1 agonism with glucagon receptor modulation .
Advanced Drug Delivery Systems
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